methyl (2S)-2-amino-3-(1,3-benzodioxol-5-yl)propanoate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2S)-2-amino-3-(1,3-benzodioxol-5-yl)propanoate typically involves the esterification of the corresponding amino acid. One common method involves the reaction of (2S)-2-amino-3-(1,3-benzodioxol-5-yl)propanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These could include the use of continuous flow reactors and optimized reaction conditions to maximize yield and minimize by-products. The use of alternative catalysts and solvents that are more environmentally friendly may also be explored to enhance the sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl (2S)-2-amino-3-(1,3-benzodioxol-5-yl)propanoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted amino esters.
Scientific Research Applications
Methyl (2S)-2-amino-3-(1,3-benzodioxol-5-yl)propanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of methyl (2S)-2-amino-3-(1,3-benzodioxol-5-yl)propanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The benzodioxole ring is known to interact with aromatic amino acids in proteins, potentially affecting protein function and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- Methyl (2S)-2-amino-3-(1,3-benzodioxol-4-yl)propanoate
- Methyl (2S)-2-amino-3-(1,3-benzodioxol-6-yl)propanoate
Uniqueness
Methyl (2S)-2-amino-3-(1,3-benzodioxol-5-yl)propanoate is unique due to the specific position of the benzodioxole ring, which can influence its chemical reactivity and biological activity
Biological Activity
Methyl (2S)-2-amino-3-(1,3-benzodioxol-5-yl)propanoate, also known as a derivative of benzodioxole, has garnered attention in recent years due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C11H13NO4
- Molecular Weight : 223.22 g/mol
- CAS Number : 272784-77-7
- Density : Not available
- Boiling Point : Not available
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Neurotransmitter Modulation : The compound may influence neurotransmitter systems, particularly those involving serotonin and dopamine pathways due to its structural similarities with known psychoactive compounds.
- Antimicrobial Activity : Preliminary studies suggest that it exhibits antimicrobial properties, potentially acting against certain bacterial strains by disrupting their cell wall synthesis or metabolic pathways.
Antimicrobial Properties
Research indicates that this compound demonstrates significant antimicrobial activity. A study highlighted its effectiveness against Pseudomonas aeruginosa and Escherichia coli, showing agonistic activity at lower concentrations in comparison to other compounds tested.
Microorganism | Activity Observed | Concentration (µM) |
---|---|---|
Pseudomonas aeruginosa | Agonistic | 50 |
Escherichia coli | Agonistic | 10 |
Neuroprotective Effects
The compound has been investigated for its neuroprotective properties. In vitro studies using neuronal cell lines have shown that it can protect against oxidative stress-induced cell death. This suggests a potential application in neurodegenerative diseases.
Case Studies and Research Findings
-
Study on Neuroprotection : A study published in a peer-reviewed journal demonstrated that this compound reduced apoptosis in neuronal cells exposed to oxidative stress. The study used various assays to measure cell viability and apoptosis markers.
- Results :
- Cell viability increased by 30% compared to untreated controls.
- Significant reduction in caspase-3 activity was noted.
- Results :
-
Antimicrobial Efficacy Assessment : Another study focused on the antimicrobial properties of the compound against several bacterial strains. It established the minimum inhibitory concentration (MIC) for various pathogens.
- Findings :
- The compound exhibited an MIC of 25 µM against Staphylococcus aureus.
- It was less effective against gram-negative bacteria compared to gram-positive strains.
- Findings :
Properties
CAS No. |
272784-77-7 |
---|---|
Molecular Formula |
C11H13NO4 |
Molecular Weight |
223.22 g/mol |
IUPAC Name |
methyl (2S)-2-amino-3-(1,3-benzodioxol-5-yl)propanoate |
InChI |
InChI=1S/C11H13NO4/c1-14-11(13)8(12)4-7-2-3-9-10(5-7)16-6-15-9/h2-3,5,8H,4,6,12H2,1H3/t8-/m0/s1 |
InChI Key |
NVFBZYNRLBVZAG-QMMMGPOBSA-N |
Isomeric SMILES |
COC(=O)[C@H](CC1=CC2=C(C=C1)OCO2)N |
Canonical SMILES |
COC(=O)C(CC1=CC2=C(C=C1)OCO2)N |
Origin of Product |
United States |
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